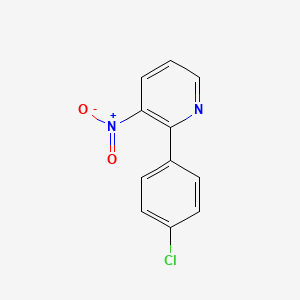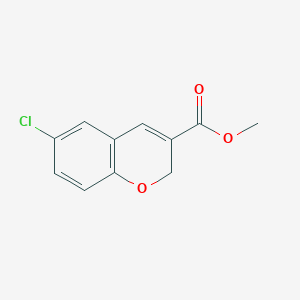![molecular formula C10H6F3NO B1303348 5-[2-(Trifluoromethyl)phenyl]isoxazole CAS No. 387824-51-3](/img/structure/B1303348.png)
5-[2-(Trifluoromethyl)phenyl]isoxazole
Overview
Description
5-[2-(Trifluoromethyl)phenyl]isoxazole is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential in Drug Discovery
5-[2-(Trifluoromethyl)phenyl]isoxazole derivatives show potential in drug discovery due to their biological significance. For instance, a study synthesized highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, highlighting their potential as a new class of antiparasiticides (Kawai et al., 2014). Similarly, the activation of aromatic diaryl isoxazoles with strong electron-withdrawing groups facilitated the regioand diastereoselective difluoromethylation at the 5-position of isoxazoles, contributing to the synthesis of difluoromethylated isoxazolines, which are promising drug candidates (Shibata, 2014).
Biological Evaluation and Synthesis Methods
The compound this compound and its derivatives have been evaluated for biological activities, leading to insights in fields like anticancer research. For instance, a series of isoxazoles linked to 2-phenyl benzothiazole were synthesized and evaluated for anticancer activity, with one compound showing significant cytotoxicity against specific cancer cell lines (Kumbhare et al., 2012). Additionally, isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents have been synthesized to study their structure in solid and solution states, providing valuable insights for drug discovery (Nieto et al., 2019).
Chemical Synthesis and Structural Analysis
Chemical synthesis methods and structural analyses of this compound derivatives have been extensively studied. The synthesis of 3-(Substituted phenyl)-5-hydroxyl-5-trifluoromethyl-isoxazolines, important intermediates of protox-inhibiting herbicides, was reported with high total yields and confirmed structures (Wei-rong, 2004). Furthermore, the crystallographic and theoretical studies of (Z)/(E)-3-phenyl-4-(arylidene)isoxazol-5(4H)-ones provided a deeper understanding of their molecular geometry and potential applications (Brancatelli et al., 2011).
Future Directions
The development of new synthetic strategies for isoxazole derivatives, including 5-[2-(Trifluoromethyl)phenyl]isoxazole, is of significant interest due to their wide range of biological activities . Future research may focus on developing eco-friendly synthetic methods and exploring the diverse biological activities of these compounds .
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCOWFJJLNAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)





![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)



